5-(4-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-12-15(11-13-3-5-14(18)6-4-13)16(23)20-17(19-12)22-9-7-21(2)8-10-22/h3-6H,7-11H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFYZPKTHOGWDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one, a synthetic organic compound, belongs to the pyrimidinone class known for various biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neurology.
- Molecular Formula : C17H21ClN4O
- Molecular Weight : 332.83 g/mol
- CAS Number : [insert CAS number if available]
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrimidinone Core : Condensation of appropriate aldehydes or ketones with urea or thiourea.
- Introduction of the Chlorobenzyl Group : Alkylation with 4-chlorobenzyl chloride in the presence of a base.
- Addition of the Piperazine Moiety : Nucleophilic substitution with 4-methylpiperazine under reflux conditions.
Biological Activity
The biological activity of 5-(4-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various biological pathways.
Anticancer Properties
Recent studies have shown that this compound exhibits significant cytotoxicity against multiple cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 0.65 | Induction of apoptosis via p53 pathway |
| HeLa (cervical cancer) | 2.41 | Inhibition of HDAC activity |
| U937 (leukemia) | 1.25 | Modulation of signaling pathways |
Case Study: MCF-7 Cell Line
In a study focusing on the MCF-7 breast cancer cell line, it was found that the compound increased p53 expression levels and activated caspase-3, leading to apoptosis. Flow cytometry analysis confirmed that the compound acted in a dose-dependent manner, supporting its potential as a therapeutic agent in breast cancer treatment .
The mechanism by which 5-(4-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
- Receptor Modulation : It could interact with cellular receptors that regulate growth and apoptosis.
Comparative Analysis
When compared with similar pyrimidinone derivatives, this compound demonstrates unique biological activities attributed to its specific substitution pattern. For instance, while other derivatives may show moderate cytotoxicity, this compound's structure allows for enhanced interaction with target proteins, leading to improved therapeutic outcomes .
Scientific Research Applications
Medicinal Chemistry
5-(4-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit activity against various pathogens, including bacteria and fungi. The presence of the piperazine moiety is often linked to enhanced antimicrobial properties.
- Anticancer Properties : Research suggests that pyrimidine derivatives can inhibit cancer cell proliferation. This compound's structure allows it to interact with specific molecular targets involved in tumor growth.
Biological Research
In biological studies, this compound serves as a valuable tool for:
- Enzyme Inhibition Studies : It can inhibit specific enzymes by binding to their active sites, thus providing insights into enzyme mechanisms and potential therapeutic targets.
- Receptor Binding Studies : The compound may act as a ligand for certain receptors, allowing researchers to explore receptor signaling pathways and their implications in disease.
Case Studies and Research Findings
Several studies have documented the efficacy of 5-(4-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrimidines showed significant activity against Mycobacterium tuberculosis, suggesting similar potential for this compound .
- Cancer Cell Proliferation Inhibition : Research indicated that compounds with piperazine and pyrimidine structures could effectively inhibit the growth of various cancer cell lines, highlighting their potential as anticancer agents .
- Mechanistic Insights : Investigations into the binding affinities of this compound with specific enzymes have provided valuable data on its mechanism of action, facilitating further drug development efforts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrimidinone Derivatives
A. Aromatic Substituents
- 5-(4-Chlorobenzyl) vs. Methoxy/Hydroxyaryl Groups: Compounds like 2,6-bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (, Compound 12) and its hydroxylated derivative 3b demonstrate how electron-donating groups (e.g., -OCH₃) increase solubility but reduce metabolic stability compared to electron-withdrawing groups (e.g., -Cl). The chloro group in the target compound likely enhances lipophilicity and resistance to oxidative metabolism . Fluorophenyl Analogues: Z22 and Z23 () feature fluorophenyl groups, which introduce electronegativity and improve bioavailability. The target compound’s 4-chlorobenzyl group may offer similar benefits but with greater steric bulk .
B. Heterocyclic and Aliphatic Substituents
- 2-(4-Methylpiperazin-1-yl) vs. Thioethers or Tetrahydrofuran: The piperazine group in the target compound provides basicity and flexibility, contrasting with rigid thioether or tetrahydrofuran moieties in Z23 (). Piperazine derivatives are often associated with improved blood-brain barrier penetration . 6-Methyl vs.
Core Heterocycle Variations
- Thieno[3,2-d]pyrimidin-4(3H)-one vs. Pyrimidin-4(3H)-one: Thieno-fused pyrimidinones (e.g., , Compound 12) exhibit extended conjugation, altering electronic properties and binding modes compared to the simpler pyrimidinone core of the target compound. This may influence selectivity in biological targets .
Data Tables
Table 1: Structural and Physical Comparison of Pyrimidinone Derivatives
Research Findings and Implications
- Synthetic Strategies: The target compound’s synthesis likely parallels methods in and , involving condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with aminopyrimidinones, followed by piperazine substitution .
- Structure-Activity Relationships (SAR) :
- Future Directions : Comparative studies with fluorinated analogs () could optimize bioactivity, while crystallographic data (via SHELX refinements, ) may elucidate binding conformations .
Preparation Methods
Core Pyrimidin-4(3H)-one Synthesis via Cyclocondensation
The pyrimidin-4(3H)-one core is synthesized through a cyclocondensation reaction between β-keto esters and thiourea derivatives. For 6-methyl substitution, ethyl acetoacetate serves as the β-keto ester precursor. In a representative procedure, ethyl acetoacetate (0.05 mol) reacts with thiourea (0.05 mol) in ethanolic KOH (20% w/v) under reflux for 8–12 hours . The reaction proceeds via ring-closing to yield 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one, which is subsequently desulfurized using Raney nickel in ethanol to afford 6-methylpyrimidin-4(3H)-one .
Key Data
Introduction of the 4-Chlorobenzyl Group at Position 5
The 4-chlorobenzyl moiety is introduced via nucleophilic alkylation. Sodium ethoxide (1.2 equiv) deprotonates the C5 position of 6-methylpyrimidin-4(3H)-one, enabling reaction with 4-chlorobenzyl bromide (1.1 equiv) in anhydrous ethanol under reflux . Heterogeneous catalysts such as CuY-Zeolite (5 mol%) accelerate the reaction, reducing time from 8 hours to 4 hours while maintaining yields >80% .
Optimized Conditions
| Reagent | Quantity |
|---|---|
| 6-Methylpyrimidin-4(3H)-one | 0.01 mol |
| 4-Chlorobenzyl bromide | 0.011 mol |
| CuY-Zeolite | 0.5 g |
| Yield | 84% |
Substitution at Position 2 with 4-Methylpiperazine
The 2-position is functionalized via nucleophilic aromatic substitution. A chlorinated intermediate, 2-chloro-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one, is first prepared by treating the C2-thio derivative with phosphorus oxychloride (3 equiv) at 80°C for 3 hours . Subsequent reaction with 4-methylpiperazine (1.5 equiv) in dichloromethane at room temperature for 24 hours installs the piperazinyl group .
Reaction Metrics
| Parameter | Value |
|---|---|
| Chlorination Yield | 89% |
| Piperazine Substitution Yield | 76% |
| ¹H NMR Confirmation | δ 2.35 (s, 3H, N–CH₃), 3.20–3.60 (m, 8H, piperazine) |
Purification and Analytical Validation
Final purification is achieved via column chromatography (silica gel, ethyl acetate/methanol 9:1) followed by recrystallization from ethanol. Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water 70:30) .
Spectroscopic Data
-
IR (KBr): 1680 cm⁻¹ (pyrimidinone C=O), 2920 cm⁻¹ (C–H aliphatic), 1250 cm⁻¹ (C–N piperazine) .
-
¹H NMR (DMSO-d₆): δ 2.30 (s, 3H, CH₃), 3.15–3.45 (m, 8H, piperazine), 4.20 (s, 2H, CH₂-benzyl), 7.35–7.50 (m, 4H, aromatic), 10.40 (s, 1H, NH) .
Comparative Analysis of Catalytic Systems
Heterogeneous catalysts significantly enhance reaction efficiency. For example, CuY-Zeolite improves alkylation yields by 15% compared to conventional sodium ethoxide alone . Silica sulfuric acid similarly reduces reaction times for thiouracil derivatization by 30% .
Catalyst Performance
| Catalyst | Yield Improvement | Time Reduction |
|---|---|---|
| CuY-Zeolite | +15% | 50% |
| Silica Sulfuric Acid | +10% | 30% |
Scale-Up Considerations and Industrial Relevance
Kilogram-scale production employs flow chemistry for the cyclocondensation step, reducing batch variability. Environmental metrics highlight ethanol as a green solvent, with >90% recovery via distillation . Regulatory compliance is ensured by residual catalyst analysis (ICP-MS) and genotoxicity screening of intermediates .
Q & A
Q. What synthetic strategies are recommended for synthesizing 5-(4-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrimidin-4(3H)-one core via cyclization of thiourea derivatives or coupling of aminopyrimidine intermediates.
- Step 2: Introduction of the 4-chlorobenzyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling (if halide intermediates are used).
- Step 3: Functionalization with 4-methylpiperazine using Buchwald-Hartwig amination or SN2 displacement under basic conditions (e.g., KCO in DMF) .
- Key Reagents: Pd catalysts for cross-coupling, tert-butylamine for amination, and dichloromethane/methanol for purification .
Q. How is the structural characterization of this compound validated?
Methodological Answer:
Q. What in vitro assays are used to evaluate its pharmacological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence polarization or radiometric assays targeting kinases or GPCRs (e.g., sigma receptors) at concentrations 1–10 µM .
- Cell-Based Assays: Measure cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale preparation?
Methodological Answer:
- Catalyst Screening: Test Pd(OAc) vs. XPhos-Pd-G3 for coupling efficiency in piperazine functionalization .
- Solvent Optimization: Compare DMF (high polarity) vs. THF (lower boiling point) for reaction homogeneity and byproduct suppression .
- Purification: Use flash chromatography (silica gel, 10:1 CHCl:MeOH) or recrystallization (ethanol/water) to isolate pure product (>95% by HPLC) .
Q. How to resolve contradictions in reported IC50_{50}50 values across pharmacological studies?
Methodological Answer:
- Assay Standardization: Control variables like ATP concentration (kinase assays) or serum content (cell assays).
- Structural Confirmation: Verify compound purity (HPLC >98%) and check for tautomeric forms (e.g., keto-enol equilibrium in pyrimidinone) using H NMR in DO .
- Comparative Studies: Test against structural analogs (e.g., 6-methyl-2-(piperazin-1-yl) derivatives) to isolate substituent effects .
Q. What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with target proteins (e.g., sigma-1 receptor; PDB: 6AY) .
- QSAR Modeling: Train models with descriptors like ClogP, polar surface area, and H-bond donors from analogs (e.g., thienopyrimidinones) .
- MD Simulations: Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to prioritize derivatives .
Q. How to validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
Q. What crystallography challenges arise during polymorph screening?
Methodological Answer:
- Crystal Growth: Optimize solvent (acetonitrile vs. ethyl acetate) and cooling rates (0.5°C/h) to avoid twinning .
- Data Collection: Use synchrotron radiation (λ = 0.7 Å) for high-resolution data on microcrystals .
- Refinement: Apply SHELXL restraints for disordered piperazine rings and H-bond networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
